

An In-depth Technical Guide to Boc-D-phenylalanine Methyl Ester

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Compound of Interest

Compound Name: *Boc-D-phenylalanine methyl ester*

Cat. No.: *B1269909*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-phenylalanine methyl ester (Boc-D-Phe-OMe), a pivotal chiral building block in modern organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and application in peptide coupling, and outlines analytical methodologies for its characterization. Furthermore, this guide explores its role as a crucial intermediate in the synthesis of therapeutic agents. The information is presented to support researchers and drug development professionals in the effective utilization of this compound.

Chemical and Physical Properties

Boc-D-phenylalanine methyl ester is a derivative of the non-proteinogenic amino acid D-phenylalanine. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxyl group allow for its controlled use in peptide synthesis and other organic reactions. Its primary identifier is CAS Number 77119-84-7.[1] An alternative CAS number, 35909-92-3, is also associated with this compound.[2]

Structure and Identification

- IUPAC Name: methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate[3]
- Synonyms: Boc-D-Phe-OMe, (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate, **N-Boc-D-phenylalanine methyl ester**[3]
- Molecular Formula: C₁₅H₂₁NO₄[1]
- Molecular Weight: 279.33 g/mol [1][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of **Boc-D-phenylalanine methyl ester**.

Property	Value	Source
Physical State	White to off-white solid/powder	[4]
Melting Point	36-40 °C (for L-isomer)	[5]
Boiling Point	403.7 ± 38.0 °C (Predicted)	[5]
Density	1.099 ± 0.06 g/cm ³ (Predicted)	[5]
Solubility	Soluble in dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF); slightly soluble in water.	[4]
Optical Rotation [α] _D	Specific rotation values vary depending on the enantiomeric purity and measurement conditions.	
Storage Temperature	2-8°C, sealed in a dry environment.	[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **Boc-D-phenylalanine methyl ester** and its subsequent use in dipeptide synthesis.

Synthesis of Boc-D-phenylalanine Methyl Ester

The synthesis of **Boc-D-phenylalanine methyl ester** can be achieved through two primary routes: A) Boc protection of D-phenylalanine followed by esterification, or B) Esterification of D-phenylalanine followed by Boc protection. The latter is often preferred to avoid side reactions during esterification.

Method: Esterification of D-phenylalanine followed by Boc Protection

Step 1: Synthesis of D-phenylalanine methyl ester hydrochloride

- Suspend D-phenylalanine (1 equivalent) in anhydrous methanol.
- Cool the suspension in an ice bath to 0°C.
- Slowly bubble dry hydrogen chloride gas through the suspension with stirring, or add thionyl chloride (1.2 equivalents) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction completion by Thin Layer Chromatography (TLC).
- Remove the solvent under reduced pressure to yield crude D-phenylalanine methyl ester hydrochloride as a white solid. The product can be purified by recrystallization from methanol/diethyl ether.

Step 2: Boc Protection of D-phenylalanine methyl ester hydrochloride

- Dissolve D-phenylalanine methyl ester hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water.
- Cool the solution to 0°C in an ice bath.
- Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).

- Adjust the pH to 9-10 by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3) while maintaining the temperature at 0°C .
- Allow the mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane.
- Extract the aqueous residue with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure **Boc-D-phenylalanine methyl ester**.

Solution-Phase Dipeptide Synthesis: Boc-D-Phe-Gly-OMe

This protocol describes the coupling of Boc-D-phenylalanine with glycine methyl ester using a carbodiimide coupling agent.

Materials:

- Boc-D-phenylalanine (1.0 equivalent)
- Glycine methyl ester hydrochloride (1.1 equivalents)
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
- 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
- N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents)
- Anhydrous Dichloromethane (DCM)

Procedure:

- **Preparation of Glycine Methyl Ester (Free Base):** In a round-bottom flask, dissolve glycine methyl ester hydrochloride in anhydrous DCM. Cool the solution to 0°C and add DIPEA dropwise. Stir the mixture at 0°C for 20 minutes to generate the free base. This solution will be used directly in the next step.
- **Activation of Boc-D-phenylalanine:** In a separate flask, dissolve Boc-D-phenylalanine and HOBt in anhydrous DCM. Cool the solution to 0°C in an ice bath.
- **Coupling Reaction:** To the cooled Boc-D-phenylalanine solution, add a solution of DCC in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.
- Add the previously prepared solution of glycine methyl ester free base to the reaction mixture at 0°C.
- Allow the reaction to warm to room temperature and stir overnight.
- **Work-up and Purification:** Filter the reaction mixture to remove the precipitated DCU.
- Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure dipeptide, Boc-D-Phe-Gly-OMe.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of **Boc-D-phenylalanine methyl ester**.

- **Column:** A chiral stationary phase such as Daicel Chiralpak AD or LARIHC™ CF6-P is recommended.^{[6][7]}

- Mobile Phase: A typical mobile phase is a mixture of n-heptane or n-hexane and isopropanol. For the LARIHC™ CF6-P column, a mobile phase of methanol, acetonitrile, acetic acid, and triethylamine (e.g., 70:30:0.3:0.2) has been shown to be effective for separating phenylalanine methyl ester enantiomers.[6]
- Flow Rate: Typically 0.5 - 1.0 mL/min.[6][8]
- Detection: UV at 254 nm.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation.

- ^1H NMR (in CDCl_3): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methoxy group (a singlet around 3.7 ppm), the α - and β -protons of the phenylalanine backbone, and the aromatic protons of the phenyl ring.
- ^{13}C NMR (in CDCl_3): The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and carbamate groups, the carbons of the tert-butyl group, the methoxy carbon, the carbons of the phenylalanine backbone, and the aromatic carbons.

While specific spectral data with full peak assignments were not available in the search results, spectra for the L-isomer are accessible through databases like SpectraBase, which can serve as a reference.[9]

Applications in Research and Drug Development

Boc-D-phenylalanine methyl ester is a valuable building block in the synthesis of peptides and peptidomimetics with diverse biological activities. The incorporation of D-amino acids can enhance the metabolic stability of peptides by making them resistant to enzymatic degradation by proteases.

While specific drug names containing this exact fragment are not readily available in the public domain, it is a key intermediate in the synthesis of various therapeutic candidates. Its use has been noted in the development of antiviral and anticancer agents.[4][10] The structural motif of

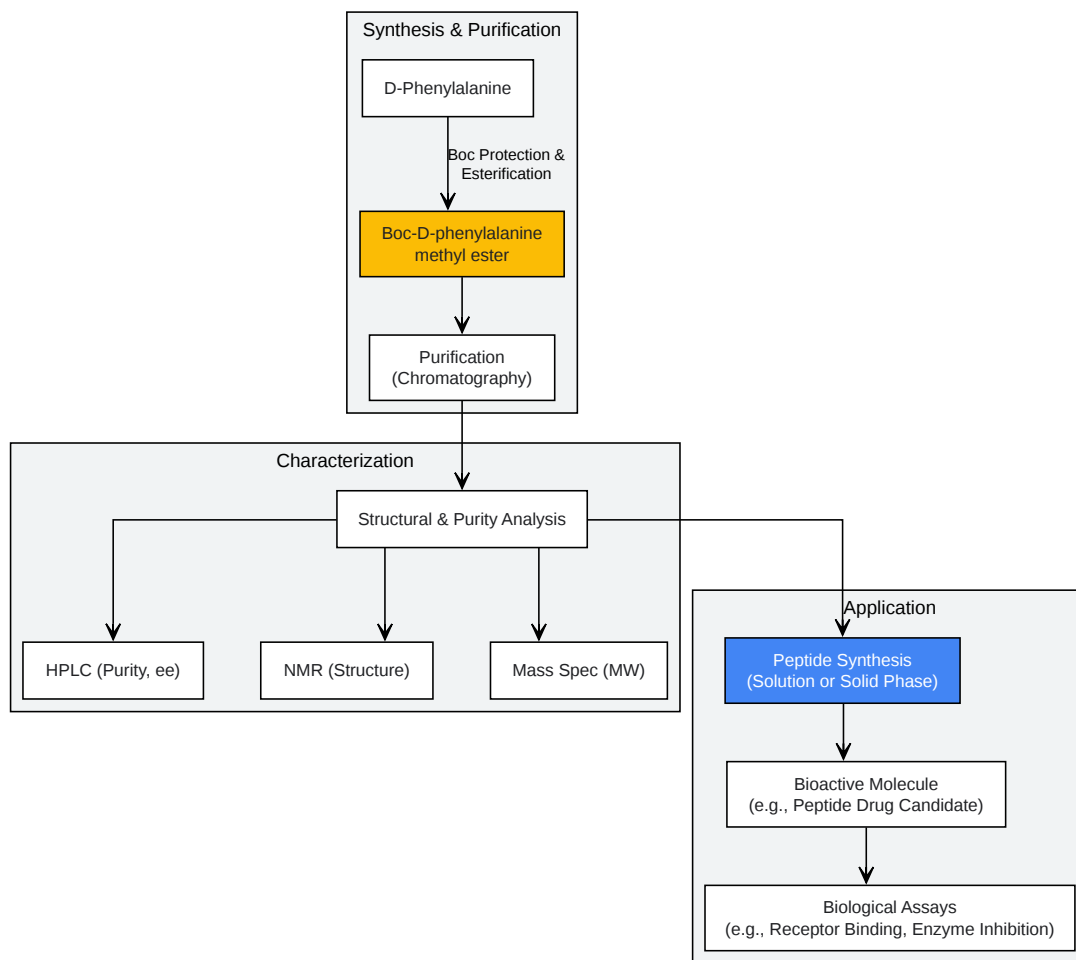
D-phenylalanine is found in several peptide-based drugs where it contributes to receptor binding and improved pharmacokinetic profiles.

Signaling Pathways and Logical Relationships

As a synthetic building block, **Boc-D-phenylalanine methyl ester** does not have a direct role in biological signaling pathways. Its significance lies in its incorporation into larger molecules, such as peptide analogs, which are then designed to interact with specific biological targets like receptors or enzymes involved in signaling cascades.

The logical workflow for its use in research is outlined in the following diagram.

Experimental Workflow for Boc-D-phenylalanine methyl ester



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Caption: Workflow from synthesis to application of **Boc-D-phenylalanine methyl ester**.

Conclusion

Boc-D-phenylalanine methyl ester is a fundamental reagent for chemists in academia and industry. Its well-defined properties and versatile reactivity make it an essential component in the construction of complex peptides and non-natural molecules with therapeutic potential. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this important chiral building block.

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